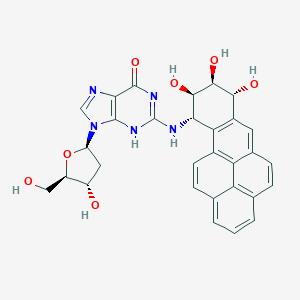

(+)-trans-anti-BPDE-N2-dG

Beschreibung

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) as Environmental Carcinogens

Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds characterized by the presence of two or more fused aromatic rings. nih.gov They are ubiquitous environmental contaminants formed primarily from the incomplete combustion of organic materials. nih.govebsco.com Natural sources include forest fires and volcanic eruptions, while human activities such as the burning of fossil fuels, industrial processes, vehicle exhaust, and the smoking of tobacco are major contributors to their environmental prevalence. nih.govidph.state.il.us

The health risks associated with PAHs are significant, as many are recognized as mutagenic and carcinogenic. nih.govresearchgate.net Exposure can occur through inhalation of contaminated air, ingestion of affected food and water, or skin contact. ebsco.comresearchgate.net Long-term exposure to certain PAHs has been linked to an increased risk of several types of cancer, including lung, skin, and bladder cancer. ebsco.comidph.state.il.usmdpi.com

Benzo[a]pyrene (B130552) as a Prototype PAH and its Metabolic Activation

Among the many PAHs, Benzo[a]pyrene (B[a]P) is one of the most extensively studied and is often used as a representative for this class of carcinogens. wikipedia.orgmdpi.com Found in coal tar, tobacco smoke, and grilled meats, B[a]P itself is not directly carcinogenic. wikipedia.org It is considered a procarcinogen, meaning it requires metabolic activation within the body to be converted into a biologically reactive form that can cause cellular damage. wikipedia.orgresearchgate.net

This activation process is a multi-step enzymatic transformation. The primary goal of this metabolic process is typically to make foreign compounds more water-soluble to facilitate their excretion. However, in the case of B[a]P, this process inadvertently generates highly reactive intermediates.

The metabolic activation of Benzo[a]pyrene into its ultimate carcinogenic form involves a sequence of three key enzymatic reactions: wikipedia.org

Initial Oxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, oxidize B[a]P to form benzo[a]pyrene-7,8-epoxide. wikipedia.orgnih.govoup.com

Hydration: The enzyme epoxide hydrolase adds a water molecule to the 7,8-epoxide, opening the epoxide ring to yield (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.orgnih.gov

Second Oxidation (Epoxidation): This dihydrodiol is then re-oxidized by cytochrome P450 enzymes at the 9,10-double bond. nih.govoup.com This final step produces the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). wikipedia.orgmdpi.com

This final product, BPDE, is an extremely reactive molecule poised to interact with cellular macromolecules. oup.com Specifically, the (+)-trans-anti stereoisomer of BPDE is the major DNA-binding metabolite.

General Principles of Covalent DNA Adduct Formation by Reactive Metabolites

A DNA adduct is a segment of DNA that has become chemically bonded to a cancer-causing chemical. This process is considered a critical initiating event in chemical carcinogenesis. nih.govtaylorfrancis.com Reactive metabolites, such as BPDE, are electrophilic, meaning they are "electron-seeking" and are attracted to the electron-rich nucleophilic sites on biological macromolecules like DNA. encyclopedia.pub

The reactive epoxide ring of BPDE can be attacked by the nucleophilic centers in the DNA bases. The most common target for BPDE is the exocyclic amino group (N2) of guanine (B1146940) residues. mdpi.comontosight.ai This attack results in the formation of a stable, covalent bond between the carcinogen and the DNA, creating a bulky lesion. wikipedia.orgontosight.ai This specific adduct is known as (+)-trans-anti-BPDE-N2-dG. mdpi.com The formation of such adducts distorts the DNA's double helix structure, which can interfere with normal cellular processes like DNA replication and repair, potentially leading to mutations if not corrected. ontosight.ai

Research Findings on this compound

The formation of the this compound adduct has been the subject of extensive research to understand its structural and biological consequences.

| Research Area | Key Findings | References |

| Structural Conformation | The pyrenyl residue of the adduct is primarily located in the minor groove of the DNA helix. Its conformation is influenced by the flanking DNA sequences, with some arrangements causing significant bending of the DNA structure. | nih.govnih.govaacrjournals.org |

| Mutagenesis | The presence of this adduct frequently leads to G-to-T transversion mutations during DNA replication. This is because DNA polymerases can misread the damaged guanine and incorrectly insert an adenine (B156593) opposite it. | wikipedia.orgnih.gov |

| DNA Repair | The conformation of the adduct affects its recognition and removal by the cell's nucleotide excision repair (NER) pathway. Adducts with a helix-external conformation are repaired more readily than those that are base-stacked within the helix. | nih.govnih.gov |

| Sequence Context Effects | The rate of adduct formation and its resulting structure can be influenced by the surrounding DNA sequence. For instance, cytosine methylation in certain sequence contexts can increase the formation of the this compound adduct. | nih.govacs.org |

Compound Names

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1-8,11,17-19,23,25-27,36-40H,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23-,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKFWJGVLJVTLH-KCAXFQNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4C(C(C(C5=C4C6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N[C@@H]4[C@H]([C@H]([C@@H](C5=C4C6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65437-20-9 | |

| Record name | (+)_trans-anti-Benzo(a)pyrene-dG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065437209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Formation and Stereochemistry of + Trans Anti Bpde N2 Dg Adduct

Mechanistic Pathway of Adduct Formation

The formation of the (+)-trans-anti-BPDE-N2-dG adduct is a multi-step process involving the interaction of the reactive metabolite of benzo[a]pyrene (B130552) with DNA.

Nucleophilic Attack by the N2 Atom of Deoxyguanosine on the C10 Position of BPDE

The primary mechanism for the formation of the major benzo[a]pyrene-DNA adduct involves a nucleophilic attack by the exocyclic N2 amino group of deoxyguanosine (dG) on the C10 position of (+)-anti-benzo[a]pyrene diol epoxide [(+)-anti-BPDE]. acs.org This reaction results in the opening of the epoxide ring and the formation of a covalent bond between the carcinogen and the DNA base. acs.orgnih.gov Specifically, the reaction with the (+)-anti-BPDE enantiomer is of high biological significance due to its potent carcinogenic and mutagenic properties. nih.gov The formation of this adduct, formally known as this compound, is a critical event in the initiation of carcinogenesis induced by polycyclic aromatic hydrocarbons. ontosight.ai

Role of Intercalation of BPDE into DNA to Facilitate Reaction

Prior to covalent bond formation, BPDE molecules associate with DNA through non-covalent interactions, a process known as intercalation. jcu.eduacs.org In this intercalative complex, the planar pyrene (B120774) ring system of BPDE inserts itself between the base pairs of the DNA double helix. nih.gov This physical binding is a prerequisite for the chemical reaction and is influenced by factors such as ionic strength and the presence of organic solvents. acs.orgtandfonline.com The intercalation of BPDE into the DNA duplex facilitates the subsequent nucleophilic attack by positioning the reactive C10 of the epoxide in close proximity to the N2 of guanine (B1146940). nih.govnih.gov This alignment is crucial for the efficient formation of the covalent adduct. nih.govresearchgate.net While some models suggest the BPDE moiety resides in the minor groove, others propose a base-displacement intercalation model. nih.govpnas.org The specific conformation can be influenced by the DNA sequence and the stereochemistry of the BPDE molecule. nih.govnih.gov

Influence of Adjacent Nucleobase Analogs on Guanine Reactivity

The local DNA sequence and the presence of modified bases can significantly influence the reactivity of guanine towards BPDE. ki.seaacrjournals.org Studies have shown that the presence of 5-methylcytosine (B146107) (MeC) adjacent to a guanine residue enhances the formation of N2-BPDE-dG adducts. nih.govnih.gov This enhancement is attributed to favorable hydrophobic interactions between BPDE and the methyl group of MeC, which facilitates the formation of the intercalative complex. researchgate.netnih.gov The presence of the C-5 substituent on cytosine influences not only the reactivity of its partner guanine towards BPDE but also modifies the stereoisomeric composition of the resulting N2-BPDE-dG adducts. researchgate.net Conversely, the introduction of electron-withdrawing groups at the C5 position of cytosine can reduce the reactivity of the neighboring guanine. nih.govrutgers.edu These findings highlight the critical role of the local chemical environment within the DNA helix in modulating the formation of carcinogen-DNA adducts.

Diversity of BPDE-N2-dG Adduct Stereoisomers

The reaction between BPDE and deoxyguanosine can result in the formation of multiple stereoisomers, each with distinct structural and biological properties.

Formation of trans- and cis-Diastereomers

The nucleophilic attack of the N2 of guanine on the C10 of BPDE can occur in two different stereochemical orientations, leading to the formation of trans and cis diastereomers. researchgate.netresearchgate.net The trans addition is generally the major pathway, resulting in the formation of this compound. acs.orgresearchgate.net However, cis adducts, such as (+)-cis-anti-BPDE-N2-dG, are also formed, albeit typically in smaller quantities. vu.nlnih.gov The ratio of trans to cis adducts can be influenced by reaction conditions, such as salt concentration. researchgate.net The two diastereomers exhibit different conformations within the DNA helix; the pyrenyl residue of the trans adduct is generally located in the minor groove with minimal distortion of the DNA structure, while the cis adduct often assumes an intercalative conformation that displaces the modified guanine and its complementary cytosine. nih.gov

Generation of (+)- and (-)-anti-BPDE-N2-dG Enantiomers

Benzo[a]pyrene is metabolized to form two enantiomers of anti-BPDE: (+)-anti-BPDE and (-)-anti-BPDE. nih.gov Both enantiomers can react with deoxyguanosine to form DNA adducts. The reaction of (+)-anti-BPDE with deoxyguanosine yields the this compound and (+)-cis-anti-BPDE-N2-dG adducts. nih.gov Similarly, (-)-anti-BPDE reacts to form (-)-trans-anti-BPDE-N2-dG and (-)-cis-anti-BPDE-N2-dG. nih.gov Therefore, a total of four stereoisomeric N2-dG adducts can be generated from the racemic mixture of anti-BPDE. nih.govnih.gov The this compound adduct is the most abundant and is considered the major adduct formed in vivo. nih.govvu.nlnih.gov The different stereoisomers can have varying biological consequences, including different efficiencies of repair by cellular DNA repair mechanisms. nih.gov

Table 1: Stereoisomers of anti-BPDE-N2-dG Adducts

| Enantiomer of anti-BPDE | Diastereomer | Adduct Name |

| (+)-anti-BPDE | trans | This compound |

| (+)-anti-BPDE | cis | (+)-cis-anti-BPDE-N2-dG |

| (-)-anti-BPDE | trans | (-)-trans-anti-BPDE-N2-dG |

| (-)-anti-BPDE | cis | (-)-cis-anti-BPDE-N2-dG |

Relative Reactivity and Predominance of Specific Stereoisomers In Vivo

The metabolic activation of benzo[a]pyrene (B[a]P) leads to the formation of various benzo[a]pyrene diol epoxide (BPDE) stereoisomers, each exhibiting different reactivity towards DNA and varying biological consequences. In vivo studies have consistently demonstrated a marked stereoselectivity in the formation of DNA adducts, with a clear predominance of certain isomers.

Following topical application of B[a]P to mouse skin, a major DNA-bound product is formed from the reaction of (+/-) 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (a form of BPDE) with the exocyclic amino group of deoxyguanosine. nih.gov This adduct accounts for a significant portion, approximately 60%, of the total adducts formed. nih.gov Further detailed analysis using advanced techniques like low-temperature fluorescence spectroscopy has definitively identified the major adduct as this compound. vu.nl The minor adduct fraction is composed mainly of (+)-cis-anti-BPDE-N2-dG. vu.nl

The (+)-anti-BPDE enantiomer is recognized as the most tumorigenic metabolite of B[a]P. researchgate.netnih.govnih.gov This high tumorigenicity is linked to the prevalence and nature of the DNA adducts it forms. Of the four possible stereoisomeric adducts from anti-BPDE (trans and cis from both the (+) and (-) enantiomers), the (+)-trans-BPDE-N2-dG is the most abundant adduct identified in vivo. nih.gov Even when racemic anti-BPDE is used in studies, the primary adduct generated is the this compound isomer. oup.com

The predominance of the (+)-trans stereoisomer is a critical factor in the mutagenic potential of B[a]P. Research has shown that the mutational frequency of (+)-trans-dG-N2-BPDE is higher than that of its (−)-trans counterpart. acs.org This suggests that not only is the (+)-trans adduct formed more readily, but it is also more likely to lead to mutations during DNA replication. The conformation of the adduct in the DNA helix is also a key determinant of its biological effects, influencing the efficiency of DNA repair and the fidelity of DNA replication. vu.nlnih.gov For instance, studies have shown that the conformations of (+)-cis and (+)-trans adducts within the active site of DNA polymerase are significantly different, leading to different outcomes during DNA synthesis. nih.gov

The following tables summarize key research findings regarding the relative abundance and mutagenicity of different BPDE-dG stereoisomers.

Relative Abundance of BPDE-dG Adducts in Mouse Skin

Data from studies on mouse skin following topical application of benzo[a]pyrene.

| Adduct Type | Relative Abundance | Reference |

|---|---|---|

| Adduct from (+/-)-BPDE with deoxyguanosine | ~60% of total adducts | nih.gov |

| This compound | Identified as the major adduct | vu.nl |

| (+)-cis-anti-BPDE-N2-dG | Identified as a minor adduct | vu.nl |

Mutational Frequencies of BPDE-dG Stereoisomers

Comparison of the mutagenic potential of (+)-trans and (−)-trans adducts.

| Stereoisomer | Mutational Frequency | Reference |

|---|---|---|

| (+)-trans-dG-N2-BPDE | Higher | acs.org |

| (−)-trans-dG-N2-BPDE | Lower | acs.org |

Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (+)-trans-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide-N2-deoxyguanosine |

| B[a]P | Benzo[a]pyrene |

| BPDE | Benzo[a]pyrene diol epoxide |

| (+)-anti-BPDE | (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene |

| (+)-cis-anti-BPDE-N2-dG | (+)-cis-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide-N2-deoxyguanosine |

| (−)-trans-dG-N2-BPDE | (−)-trans-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide-N2-deoxyguanosine |

Structural Conformation of + Trans Anti Bpde N2 Dg in Dna

General Principles of DNA Adduct-Induced Conformational Distortion in the Double Helix

Covalent binding of bulky molecules like BPDE to a DNA base introduces a significant steric perturbation to the highly organized double-helical structure. pnas.org These bulky adducts can impede DNA replication and transcription and, if unrepaired, can lead to mutations. pnas.orgnih.gov The formation of a DNA adduct typically results in localized conformational changes that can range from subtle alterations to severe distortions of the DNA backbone and base pairing.

The nature and extent of this distortion are dictated by several factors, including the chemical structure and stereochemistry of the adduct, its point of attachment to the base, and the surrounding DNA sequence context. nih.govnih.gov Common distortions include bending or kinking of the helical axis, unwinding of the duplex, and displacement of the modified base and its complementary partner from the helical stack. acs.orgembopress.orgnih.gov For instance, some adducts intercalate, inserting their planar aromatic ring systems between the DNA base pairs, while others reside in one of the grooves. nih.govpnas.org These structural perturbations are often recognized by the cellular DNA repair machinery, such as the nucleotide excision repair (NER) system, which identifies the helix distortion rather than the adduct itself. embopress.orgnih.gov The specific conformation of an adduct, therefore, plays a pivotal role in its recognition and removal by repair enzymes, with different stereoisomers often exhibiting vastly different repair efficiencies. embopress.orgnih.gov

Solution Structures and Dynamics of (+)-trans-anti-BPDE-N2-dG within DNA Duplexes

High-resolution techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the detailed three-dimensional structure of the this compound adduct within various DNA duplex contexts. nih.govpnas.orgiaea.org These studies reveal a consistent and specific conformation that distinguishes it from its stereoisomers.

A defining characteristic of the this compound adduct is the positioning of its bulky, hydrophobic pyrenyl moiety within the minor groove of the DNA double helix. nih.govoup.compnas.orgaacrjournals.org This conformation is often described as an "external" or solvent-exposed binding mode. nih.goviaea.org The active site of certain DNA polymerases, such as human polymerase κ, is notably open on the minor groove side, a feature that allows it to accommodate the bulky adduct during DNA replication. oup.comresearchgate.net This minor groove alignment is a significant structural feature that influences the adduct's interaction with DNA processing enzymes.

Within the minor groove, the pyrenyl residue of the this compound adduct adopts a specific orientation relative to the DNA strand to which it is covalently attached. Structural studies have consistently shown that the long axis of the pyrenyl group points toward the 5'-end of the modified strand. nih.govembopress.orgpnas.orgiaea.org This 5'-directed orientation is a key stereochemical feature that distinguishes it from its enantiomer, the (-)-trans-anti-BPDE-N2-dG adduct. nih.govembopress.org

Solution structures have definitively shown that the this compound adduct does not intercalate its pyrenyl ring between the DNA base pairs in a canonical, or standard, duplex. nih.govpnas.org Instead of inserting into the helical stack, the bulky carcinogen resides on the exterior of the helix within the minor groove. nih.gov This is in stark contrast to other stereoisomers, such as the (+)-cis-BPDE-N2-dG adduct, which has been shown to adopt an intercalative conformation that causes significant base displacement. embopress.orgiaea.org The preference for a non-intercalative, minor groove-bound conformation is a fundamental aspect of the structural impact of the (+)-trans adduct on DNA.

The stereochemistry of the BPDE molecule is a critical determinant of the resulting adduct's conformation in DNA. The four stereoisomeric anti-BPDE-N2-dG adducts each adopt a unique structure within the double helix. nih.gov

The This compound adduct, as detailed above, resides in the minor groove with its pyrenyl moiety oriented toward the 5'-end of the modified strand. nih.govembopress.org

Its enantiomer, the (-)-trans-anti-BPDE-N2-dG adduct, also binds in the minor groove, but its pyrenyl residue is oriented in the opposite direction, toward the 3'-end of the modified strand. nih.govembopress.orgiaea.org

The (+)-cis-anti-BPDE-N2-dG adduct adopts a dramatically different, intercalative structure. embopress.org The pyrenyl ring system inserts into the DNA helix, displacing the modified guanine (B1146940) into the minor groove. embopress.orgiaea.org

These distinct structural arrangements, which stem solely from differences in the absolute configuration at the chiral centers of the BPDE molecule, lead to different degrees of helix distortion and have profound biological implications, influencing mutagenic potential and the efficiency of enzymatic repair. nih.govacs.orgembopress.org For example, the (+)-trans adduct is known to induce a more significant bend in the DNA helix compared to its (-)-trans counterpart. acs.org

Table 1: Summary of Conformational Features of BPDE-N2-dG Adducts in DNA

| Adduct Stereoisomer | Location of Pyrenyl Moiety | Orientation (Relative to Modified Strand) | Conformation Type | Reference |

|---|---|---|---|---|

| This compound | Minor Groove | 5'-Direction | Non-intercalated / External | nih.govembopress.orgpnas.org |

| (-)-trans-anti-BPDE-N2-dG | Minor Groove | 3'-Direction | Non-intercalated / External | nih.govembopress.orgiaea.org |

| (+)-cis-anti-BPDE-N2-dG | Inserted into Helix | - | Intercalated with Base Displacement | embopress.orgiaea.org |

Effects on Watson-Crick Base Pairing and Hydrogen Bonding

The presence of the this compound adduct in the minor groove perturbs the local helical structure and affects the hydrogen bonding that is fundamental to the stability of the DNA duplex. While the modified guanine can often remain paired with its partner cytosine, the integrity of this base pair and its neighbors is compromised. oup.compnas.org

NMR studies have shown that while the G•C base pair can be maintained, the adduct causes a significant weakening and dynamic disturbance of the Watson-Crick hydrogen bonds, not only at the lesion site but also at the adjacent, flanking base pairs. acs.orgaacrjournals.orgnih.gov The degree of this disruption can be sequence-dependent; in some contexts, all hydrogen bonds remain intact but weakened, while in others, one of the three hydrogen bonds in the G•C pair may be lost. aacrjournals.org This local destabilization is reflected in a lower thermal melting temperature (Tm) of the DNA duplex containing the adduct compared to unmodified DNA. embopress.org Despite this disruption, the ability to maintain the G*•C Watson-Crick base pair within the active site of DNA polymerase κ is crucial for the enzyme's ability to accurately replicate past this bulky lesion. oup.com In some enzymatic contexts, an additional hydrogen bond may even form between the adduct itself and the opposing cytosine, further stabilizing the correct pairing during replication. researchgate.net

Table 2: Impact of this compound on DNA Duplex Properties

| Property | Observed Effect | Details | Reference |

|---|---|---|---|

| G*•C Base Pairing | Maintained but Disturbed | The modified guanine generally remains paired with cytosine. | oup.compnas.org |

| Hydrogen Bonding | Weakened / Disrupted | Causes a dynamic disturbance of Watson-Crick hydrogen bonds at the lesion site and flanking pairs. Can result in the loss of a hydrogen bond in certain sequences. | acs.orgaacrjournals.orgnih.gov |

| Helical Stability | Decreased | The adduct lowers the overall thermal melting temperature (Tm) of the DNA duplex. | embopress.org |

| DNA Bending | Induced | The adduct induces a flexible bend or kink in the DNA helical axis. | acs.org |

Sequence Context-Dependent Structural Perturbations

The precise location of the this compound adduct within the DNA sequence dictates the nature and extent of the resulting structural distortions. The pyrenyl ring of the adduct typically resides in the minor groove of the DNA, with its long axis oriented towards the 5'-end of the modified strand. acs.orgmdpi.comoup.com However, the surrounding bases can modulate this general conformation, leading to significant structural heterogeneity.

Differential DNA Bending Induced by Adduct Location in Guanine Runs

Mutations associated with benzo[a]pyrene (B130552) exposure frequently occur in runs of consecutive guanines. aacrjournals.org The structural consequences of the this compound adduct (G*) differ depending on its position within a GG sequence. Studies on the duplex 5'-d(CGCGGCCGC) have provided detailed insights into these differences.

When the adduct is located at the 3'-guanine (GG), the resulting duplex is significantly more bent than when the adduct is at the 5'-guanine (GG). aacrjournals.org In the more bent GG duplex, NMR studies show that one Watson-Crick hydrogen bond is missing in each of the base pairs involving the adducted guanine (G) and its adjacent 5'-guanine (G). Conversely, in the less bent GG duplex, all Watson-Crick base pairs remain intact, although the hydrogen bonding at the adducted base pair and a neighboring C:G pair is weakened. aacrjournals.org This loss of hydrogen bonding in the GG context contributes to its pronounced bend. aacrjournals.org

| Adduct Position in GG Sequence | DNA Bending | Watson-Crick Hydrogen Bonding Status |

| GG (Adduct on 5'-Guanine) | Less Bent | All base pairs intact; some hydrogen bonds weakened. aacrjournals.org |

| GG (Adduct on 3'-Guanine) | Significantly More Bent | One hydrogen bond is lost at both the G*:C and the adjacent G:C base pairs. aacrjournals.org |

Influence of Adjacent Nucleobase Exocyclic Amino Groups

The nature of the 5'-flanking base, in general, has a considerable impact on the adduct's conformation. iaea.org For instance, when a thymine (B56734) flanks the 5'-side of the adduct, the adduct tends to adopt a helix-external conformation. In contrast, a 5'-flanking guanine promotes a conformation with strong interaction between the adduct and the DNA bases. iaea.org The base on the 3'-side of the adduct appears to have little influence on its conformational equilibrium. iaea.org Furthermore, methylation of a 5'-flanking cytosine in a CpG sequence, a common epigenetic modification, does not significantly alter the predominantly minor groove conformation of the (+)-trans-adduct, though it can induce a dramatic shift from a minor groove to an intercalated conformation for the stereoisomeric (-)-trans-adduct. acs.org

Comparative Structural Analysis with Other BPDE-Derived Adducts

The structural features of the this compound adduct are distinct when compared to its stereoisomers and adducts formed at other nucleobases, such as adenine (B156593). These differences are critical as they influence the efficiency and fidelity of DNA repair and replication. nih.govpnas.org

cis-stereoisomers: Unlike the (+)-trans-adduct which resides in the minor groove with minimal distortion to the B-DNA helix, cis-BPDE-N2-dG adducts are significantly more disruptive. nih.govacs.orgnih.gov They typically adopt a base-displaced intercalative conformation, where the pyrenyl residue inserts into the DNA helix, displacing both the modified guanine and its partner cytosine. acs.orgnih.govnih.gov This major structural difference is attributed to steric crowding in the cis adducts, where the hydroxyl groups on the benzylic ring are directed inward toward the minor groove, making a minor groove alignment less favorable than for the trans adducts where these groups point outward. nih.govacs.org

BPDE-N6-dA: Adducts formed at the N6 position of adenine (BPDE-N6-dA) present a different structural motif. NMR studies have shown that BPDE-dA adducts, unlike the minor-groove-aligned (+)-trans-BPDE-N2-dG, are typically intercalated between base pairs. pnas.org This intercalation can cause significant distortion, including underwinding of the DNA helix. researchgate.net

| Adduct Type | Stereochemistry/Linkage | Predominant Conformation in DNA | Orientation of Pyrenyl Ring | Degree of Helix Distortion |

| BPDE-N2-dG | (+)-trans | Minor Groove acs.orgacs.orgnih.gov | 5'-direction of modified strand acs.orgnih.gov | Minimal acs.orgacs.org |

| BPDE-N2-dG | (-)-trans | Minor Groove acs.orgnih.gov | 3'-direction of modified strand acs.orgnih.gov | Minimal acs.org |

| BPDE-N2-dG | (+)-cis or (-)-cis | Base-displaced Intercalation acs.orgnih.govnih.gov | Major or Minor Groove direction nih.govacs.org | High nih.govnih.gov |

| BPDE-N6-dA | trans or cis | Intercalated pnas.org | Between base pairs pnas.org | Significant researchgate.net |

Recognition and Persistence of + Trans Anti Bpde N2 Dg Adducts

Molecular Recognition by Cellular Factors

The initial and critical step in the repair of the (+)-trans-anti-BPDE-N2-dG adduct is its recognition by cellular surveillance systems. The primary pathway for removing this type of bulky DNA lesion in human cells is Nucleotide Excision Repair (NER). oup.comnih.gov The NER pathway is a sophisticated multi-protein machinery that identifies and excises a wide array of DNA lesions that distort the DNA helix. nih.govnih.gov

The key damage sensor in the global genomic NER (GG-NER) sub-pathway is the XPC-RAD23B protein complex. nih.govoup.com This complex does not recognize the adduct directly but rather senses the helical distortion and thermodynamic destabilization of the DNA duplex caused by the lesion. oup.comnih.gov The this compound adduct, with its bulky benzo[a]pyrene (B130552) ring situated in the minor groove, introduces such distortions, signaling its presence to the NER machinery. nih.govmdpi.com Interestingly, the XPC-RAD23B complex has been shown to crosslink more effectively to DNA containing the (+)-trans-BPDE-N2-dG adduct compared to its cis-isomer, suggesting a preferential recognition of the trans configuration. nih.gov

Adduct Stability and Removal Rates in Cellular Systems

Studies have shown that the removal of BPDE-DNA adducts is a time-dependent process. acs.org For example, in human embryonic kidney cells (HEK293T), a progressive decrease in the levels of both (+)-cis- and (+)-trans-N2-BPDE-dG adducts is observed over a 24-hour period following exposure. acs.org However, the rate of removal can be influenced by the presence or absence of specific repair proteins. For instance, the loss of HMGB3 specifically hinders the repair of the trans-N2-BPDE-dG adduct, while the absence of SUB1 affects the repair of both cis and trans diastereomers. acs.org

Furthermore, the rate of repair can be dose-dependent. In one study, human cells treated with a lower concentration of BPDE (1 μM) were able to remove most of the adducts within 24 hours, whereas cells treated with a higher concentration (1.5 μM) showed little removal over the same period. tandfonline.comtandfonline.com This suggests that the repair machinery can become saturated at high levels of DNA damage. tandfonline.com

The repair of BPDE-DNA adducts can also be strand-specific. In actively transcribed genes, the transcribed strand is often repaired more rapidly than the non-transcribed strand, a process known as transcription-coupled repair (TCR). tandfonline.comtandfonline.com For instance, in the DHFR gene of a human cell line, approximately 60% of lesions were removed from the transcribed strand within 8 hours, compared to only 35% from the non-transcribed strand. tandfonline.com

Influence of Adduct Conformation and Local Sequence Context on Recognition and Repair Efficiency

The three-dimensional conformation of the this compound adduct and the surrounding DNA sequence play a pivotal role in its recognition and subsequent repair by the NER machinery. nih.govnih.gov The (+)-trans isomer typically positions the bulky pyrenyl ring in the minor groove of the DNA, causing less distortion to the double helix compared to the cis isomer, which tends to intercalate between base pairs. mdpi.comoup.com This difference in conformation can lead to the trans adduct being a poorer substrate for the GG-NER pathway. mdpi.com

The local DNA sequence context significantly modulates the conformation of the adduct and, consequently, its repair efficiency. nih.govacs.org NMR studies have revealed that the conformation of the this compound adduct can vary depending on the bases flanking the adducted guanine (B1146940). nih.govacs.org For example, in a 5'-d(TGC) sequence, the adduct exhibits a different conformation compared to a 5'-d(CGC) sequence. acs.org This conformational heterogeneity, influenced by the local sequence, can affect the adduct's interaction with repair proteins. acs.orgnih.gov

Research has demonstrated that the efficiency of NER can vary dramatically depending on the sequence context. nih.gov For the same (+)-trans-anti-[BP]-N2-dG adduct, the repair efficiency was found to be significantly higher in a GG sequence context compared to a CGC context. nih.gov This difference is attributed to the extent of DNA distortion and destabilization, which serves as the recognition signal for the NER machinery. nih.gov A greater degree of local structural perturbation, such as the flipping out of the base pair opposite the lesion, is associated with more efficient repair. nih.govnih.gov

The nature of the base opposite the adduct also has a profound impact on repair. The excision of the (+)-trans-BPDE-N2-dG adduct is significantly less efficient than that of other bulky adducts, and this efficiency is not substantially altered by replacing the complementary cytosine with an adenine (B156593). nih.gov This suggests that the specific conformation of the (+)-trans adduct within the DNA helix makes it a challenging substrate for the human nucleotide excision repair system.

Overview of Translesion Synthesis as a DNA Damage Tolerance Mechanism

DNA damage tolerance is a crucial cellular strategy that allows the DNA replication machinery to proceed even when the DNA template is damaged. Unlike DNA repair mechanisms that physically remove the lesion, tolerance mechanisms enable the bypass of the damage, preventing replication fork collapse and potential cell death. mdpi.com Translesion synthesis (TLS) is a primary pathway of DNA damage tolerance. mdpi.com When a high-fidelity replicative polymerase encounters a bulky lesion such as this compound, it stalls. oup.com To overcome this blockage, specialized low-fidelity DNA polymerases are recruited to synthesize a short stretch of DNA directly opposite the lesion. mdpi.comnih.gov

These specialized enzymes, primarily from the Y-family of DNA polymerases, possess a more open and less constrained active site compared to replicative polymerases. nih.gov This structural feature allows them to accommodate bulky, distorting adducts like this compound within their active site. nih.govnih.gov However, this flexibility comes at the cost of reduced fidelity, meaning TLS can be either error-free or error-prone, depending on the specific lesion and the polymerase involved. nih.gov Error-prone TLS is a significant source of mutagenesis, as it can introduce incorrect nucleotides opposite the damaged base, leading to permanent sequence alterations upon the next round of replication. nih.gov The process is tightly regulated to limit the activity of these mutagenic polymerases to only the site of damage. nih.gov

Roles of Specialized DNA Polymerases in Bypass

The bypass of the this compound adduct is a complex process involving multiple specialized DNA polymerases, particularly from the Y-family, which in humans includes Polη (eta), Polκ (kappa), Polι (iota), and Rev1. mdpi.comnih.gov Polymerase ζ (zeta), while not a Y-family member, is also critical for the extension step of TLS. nih.gov

Polymerase κ (Polκ): Polκ is recognized as the primary enzyme responsible for the accurate, error-free bypass of the this compound adduct. oup.comnih.gov Its unique structure, featuring a large structural gap and a domain known as the N-clasp, allows it to accommodate the bulky adduct in the minor groove and correctly insert a cytosine opposite it. nih.govnih.gov Studies have shown that Polκ is preferentially recruited to BPDE lesions in human cells, underscoring its specific role in mitigating the genotoxicity of this adduct. nih.gov

Polymerase η (Polη): In contrast to Polκ, Polη bypasses the this compound adduct in an error-prone manner. nih.govresearchgate.net It predominantly inserts an adenine opposite the lesion, a misincorporation that leads to G→T transversion mutations. nih.gov While Polη can insert a nucleotide opposite the adduct, it is generally inefficient at extending the DNA strand from that point. nih.govresearchgate.net

Polymerase ζ (Polζ) and Rev1: The complete bypass of the lesion often requires a two-polymerase mechanism, involving an "inserter" polymerase and an "extender" polymerase. nih.gov For the mutagenic bypass of this compound, Polη often acts as the inserter, placing an adenine opposite the adduct. nih.gov Subsequently, Polζ, in conjunction with Rev1, takes over to perform the extension step, elongating the primer from the mismatched nucleotide. nih.govnih.gov Rev1 can act as a scaffold, helping to coordinate the switch between different polymerases at the damage site. nih.govnih.gov The combined action of Polη, Polζ, and Rev1 is required for the G→T mutations induced by this adduct. nih.gov In some cellular contexts, the Polζ pathway is considered the major mechanism for both error-free and error-prone translesion synthesis of these adducts. nih.gov

| Polymerase | Family | Primary Role in Bypass | Fidelity | Reference |

|---|---|---|---|---|

| Polκ | Y-Family | Inserter: Bypasses the adduct | Error-free (inserts C) | oup.comnih.govnih.gov |

| Polη | Y-Family | Inserter: Bypasses the adduct | Error-prone (inserts A) | nih.govnih.govresearchgate.net |

| Polζ | B-Family | Extender: Elongates past the lesion | Context-dependent | nih.govnih.gov |

| Rev1 | Y-Family | Scaffold/Accessory, potential inserter | Context-dependent | nih.govnih.govnih.gov |

The fidelity of TLS past the this compound adduct is determined by the nucleotide insertion specificity of the particular polymerase engaged at the lesion site. Different Y-family polymerases exhibit distinct preferences for which nucleotide they incorporate opposite the damaged guanine.

Biochemical studies have consistently demonstrated that human Polη predominantly inserts adenine (A) when it encounters a this compound adduct on the template strand. nih.govresearchgate.net This action is the primary source of the characteristic G→T transversion mutations associated with benzo[a]pyrene exposure. nih.gov Although Polη is capable of this insertion, it is inefficient in extending the DNA chain further, often stalling after adding the adenine. researchgate.net This necessitates the involvement of an extender polymerase like Polζ to complete the bypass. nih.gov The insertion of A is a key step in the error-prone pathway of TLS for this lesion. nih.gov

Human Polκ is unique among the Y-family polymerases in its ability to perform efficient and largely error-free bypass of the this compound adduct. nih.govplu.mx It preferentially incorporates the correct nucleotide, cytosine (C), opposite the adducted guanine. oup.comnih.govacs.orgresearchgate.net Structural studies reveal that the active site of Polκ can accommodate the bulky BPDE adduct while maintaining the adducted guanine in a conformation that allows for Watson-Crick base pairing with an incoming cytosine. oup.comnih.gov Kinetic data show that the efficiency of inserting C is significantly higher—by orders of magnitude—than for any incorrect nucleotide. nih.govacs.org This accurate bypass by Polκ is a critical mechanism for preventing mutations from this common and potent carcinogen. nih.govresearchgate.net

While the most frequent misinsertion by Polη opposite this compound is adenine, the presence of the lesion also significantly increases the rate at which Polη misinserts other nucleotides, specifically guanine (G) and thymine (B56734) (T). nih.govresearchgate.net In replication assays comparing different Y-family polymerases, Polη showed a preference for inserting purine (B94841) bases (A and G) opposite the BPDE-dG lesion. nih.gov The presence of the adduct dramatically elevates the error rates for both G and T insertion compared to replication of an undamaged template. researchgate.net

| Polymerase | Most Preferred Insertion | Other Notable Misinsertions | Outcome | Reference |

|---|---|---|---|---|

| Polκ | Cytosine (C) | Low | Error-Free Bypass | oup.comnih.govacs.org |

| Polη | Adenine (A) | Guanine (G), Thymine (T) | Error-Prone Bypass (G→T, G→C, G→A mutations) | nih.govnih.govresearchgate.net |

3 Extension Synthesis Beyond the Lesion

Following the insertion of a nucleotide opposite the this compound adduct, the subsequent step of translesion synthesis (TLS) is the extension of the DNA strand from this point. This process is often challenging for the polymerase that performed the initial insertion and frequently requires the recruitment of a second, specialized "extender" polymerase.

1 Role of Polζ as an Extender Polymerase

DNA polymerase zeta (Polζ) is a key player in the bypass of bulky DNA adducts, including this compound, primarily functioning as an extender polymerase. In vivo studies in yeast have demonstrated that the Polζ pathway is the principal mechanism for translesion synthesis of both (+)- and (-)-trans-anti-BPDE-N2-dG adducts. nih.gov In yeast cells lacking the catalytic subunit of Polζ (rev3 mutants), the efficiency of TLS past the this compound adduct is drastically reduced to as low as 16% of the level seen in wild-type cells. nih.gov This highlights the critical role of Polζ in completing the bypass of this lesion.

While Polζ is inefficient at inserting nucleotides directly opposite the lesion, it is crucial for extending the primer once an initial nucleotide has been incorporated by an "inserter" polymerase. nih.gov This forms the basis of the two-polymerase bypass mechanism. However, some in vitro studies have shown that purified yeast Polζ, even in combination with other polymerases like Polι, is not effective in conducting TLS past these adducts on its own, suggesting that its function in vivo is part of a more complex, coordinated process. nih.govnyu.edu

2 Contribution of Polκ to Extension Synthesis

Human DNA polymerase kappa (Polκ) demonstrates a dual-function capability in the bypass of BPDE-dG adducts. plu.mx Besides its capacity to act as a primary bypass polymerase, Polκ can also function as an extender polymerase. plu.mx Research has shown that Polκ can facilitate extension synthesis from primer ends that are mispaired opposite the this compound lesion. plu.mx

This extension activity is influenced by the sequence context upstream of the lesion. For instance, Polκ-mediated extension from a G paired opposite the adduct can occur through a -1 deletion mechanism. plu.mx This likely happens when Polκ realigns the primer to pair with the next template base before continuing synthesis. plu.mx This indicates that Polκ can be recruited to continue synthesis after another polymerase has stalled, contributing to the completion of the bypass process.

4 Two-Polymerase Two-Step Bypass Mechanisms (e.g., Polη/Polκ, Polη/Polζ)

The bypass of the bulky and helix-distorting this compound adduct is often inefficiently handled by a single polymerase. Consequently, a two-step mechanism involving two different polymerases is a common strategy employed by cells. This process involves an "inserter" polymerase that places a nucleotide opposite the adduct, followed by an "extender" polymerase that continues synthesis from that point.

Polη/Polζ Pathway : A well-documented two-polymerase system for error-prone bypass involves Polη and Polζ. nih.gov In this pathway, which leads to G→T transversion mutations, Polη acts as the inserter, preferentially incorporating an adenine (A) opposite the this compound adduct. nih.govuky.edu However, Polη is generally inefficient at extending the DNA strand beyond this point. nih.govuky.edu The bypass intermediate is then handed off to Polζ, which performs the extension step. nih.gov The requirement for both polymerases is evident in yeast, where the absence of either Polη or Polζ significantly abolishes the G→T mutations induced by this adduct. nih.gov

Polκ/Polζ Pathway : Evidence also points to a cooperative mechanism between Polκ and Polζ. nih.govembopress.org It is estimated that a significant portion of TLS events for BP-G adducts, at least 39%, are bypassed through a pathway that requires the action of both Polκ and Polζ. nih.govembopress.org This pathway is typically associated with rapid and accurate, or error-free, translesion synthesis. nih.govembopress.org

Polη/Polκ Pathway : In vitro studies have successfully reconstituted an effective, albeit error-prone, bypass of both (+)- and (-)-trans-anti-BPDE-N2-dG adducts by combining the activities of human Polη and human Polκ. uky.edu In this scenario, Polη performs the error-prone insertion of a nucleotide (often 'A') opposite the lesion, and Polκ then takes over to perform the extension synthesis step. uky.edu

Mutagenesis Induced by + Trans Anti Bpde N2 Dg Adducts

Spectrum of Mutations

The mutagenic signature of (+)-trans-anti-BPDE-N2-dG is characterized by a specific pattern of DNA sequence alterations.

A consistent and overwhelming finding across numerous studies is that the primary mutation induced by this compound adducts is the G→T transversion. aopwiki.orgnih.govpnas.org This specific mutation is considered a hallmark of exposure to benzo[a]pyrene (B130552) and its metabolites. aopwiki.org

In experiments using shuttle vectors in mammalian cells, G→T transversions accounted for a significant majority of the mutations observed after treatment with benzo[a]pyrene diol epoxide (BPDE). aacrjournals.org For example, in studies on the p53 tumor suppressor gene, which is frequently mutated in smoking-associated lung cancers, G→T transversions are the most common type of mutation found at hotspot codons. pnas.orgacs.org Site-specific mutagenesis studies, where a single this compound adduct was placed at a specific location in a gene, confirmed this specificity. In COS-7 cells, these adducts positioned in codon 273 of the human p53 gene resulted in a high frequency of G→T transversions. acs.org Similarly, studies in yeast and various other cellular systems have consistently shown that G→T transversions are the predominant mutational outcome. nih.govresearchgate.net

Table 1: Frequency of G→T Transversions Induced by this compound

| Experimental System | Gene/Sequence Context | Frequency of G→T Transversions | Reference |

|---|---|---|---|

| COS-7 Cells | p53 Codon 273 | 15.5% | acs.org |

| Yeast Cells | Site-specific adduct | Major mutation type | nih.gov |

| Mammalian Cells (Shuttle Vector) | supF gene | 65-68% of total mutations | aacrjournals.org |

| Mammalian Cells (Transgene) | cII gene | 56% of total mutations | aacrjournals.org |

While G→T transversions are dominant, other types of mutations are also observed, albeit at lower frequencies. These include G→A transitions and G→C transversions. acs.orgnih.gov In studies using COS-7 cells with an adduct at codon 273 of the p53 gene, G→A transitions were detected at a frequency of 10.0%, and G→C transversions at 1.0%. acs.org

In yeast, mutagenesis studies also revealed the presence of G→C transversions. researchgate.net Furthermore, deletions and insertions of one to three nucleotides have been reported, although these are generally less frequent than base substitutions. researchgate.net Large-scale chromosomal rearrangements can also be a consequence of the DNA damage induced by BPDE, particularly in cells with compromised DNA repair pathways.

Table 2: Spectrum of Other Mutations Induced by BPDE Adducts

| Mutation Type | Experimental System | Observed Frequency/Comment | Reference |

|---|---|---|---|

| G→A Transitions | COS-7 Cells (p53 Codon 273) | 10.0% | acs.org |

| G→C Transversions | COS-7 Cells (p53 Codon 273) | 1.0% | acs.org |

| G→C Transversions | Yeast Cells | Observed as a significant mutation | nih.govresearchgate.net |

| Deletions/Insertions (1-3 nucleotides) | Yeast Cells | Observed, but less frequent than substitutions | researchgate.net |

Molecular Mechanisms Driving Mutagenesis

The conversion of a this compound adduct into a stable mutation is a multi-step process primarily occurring during DNA replication, a mechanism known as translesion synthesis (TLS).

High-fidelity replicative DNA polymerases are typically blocked by bulky adducts like this compound. oup.compnas.org To overcome this blockage and prevent replication fork collapse, cells employ specialized TLS polymerases. These polymerases have a more open active site, allowing them to accommodate damaged bases, but this often comes at the cost of reduced fidelity.

The predominant G→T transversion is primarily caused by the misincorporation of adenine (B156593) (A) opposite the adducted guanine (B1146940) (G*) by a TLS polymerase. nih.gov Several studies have implicated DNA polymerase eta (Polη) in this error-prone bypass. aopwiki.orgnih.govuky.eduoup.com Purified human Polη has been shown to preferentially insert an 'A' opposite a this compound lesion. nih.govoup.com However, Polη is often inefficient at extending the DNA strand after the misinsertion. nih.gov

This has led to a "two-polymerase" model where one polymerase, such as Polη, performs the initial misinsertion, and another polymerase, like DNA polymerase kappa (Polκ) or DNA polymerase zeta (Polζ), is responsible for extending the strand past the lesion. nih.govnih.gov Polζ, in conjunction with Rev1, has been shown to be essential for G→T mutagenesis in yeast. nih.govuky.edu In contrast, Polκ is noted for its ability to bypass the lesion in a more accurate, error-free manner by correctly inserting cytosine (C), thus playing a role in damage tolerance rather than mutagenesis. oup.compnas.orgmdpi.com

A direct and positive correlation exists between the concentration of this compound adducts in DNA and the frequency of resulting mutations. Higher levels of adduct formation lead to a greater likelihood of mutational events.

Studies examining the p53 gene have demonstrated a linear relationship between the number of (+)-trans-anti-BPDE-N2-dGuo adducts and the mutagenic frequency in a yeast-based assay. acs.orgnih.gov As the concentration of BPDE increased, the number of adducts formed per 105 dGuo rose, which directly corresponded to an increase in the percentage of mutated colonies. acs.orgnih.gov

Table 3: Correlation Between (+)-anti-BPDE-N2-dGuo Adducts and Mutagenesis in p53 cDNA

| (±)-anti-BPDE Concentration (µM) | (+)-anti-BPDE-N2-dGuo Adducts (per 105 dGuo) | Mutagenesis (% Red Yeast Colonies) |

|---|---|---|

| 2.5 | ~150 | ~2% |

| 5.0 | ~300 | ~4% |

| 10.0 | ~600 | ~6% |

| 20.0 | ~940 | ~8% |

Data derived from graphical representations in Park et al. (2008). acs.org

Research in transgenic mice has further substantiated this link. nih.gov Following oral administration of benzo[a]pyrene, levels of BPDE-N2-dG adducts increased in various tissues, which was followed by a rise in mutation frequencies in the lacZ reporter gene. nih.govpsu.edu Tissues with higher or more persistent adduct levels generally showed a greater increase in mutation frequency, highlighting the causal link between the DNA lesion and its mutagenic consequences. nih.gov

Influence of Stereochemistry on Mutagenic Potency

The stereochemistry of BPDE-N2-dG adducts plays a critical role in their mutagenic potential. oup.comacs.org The (+)-trans-anti-BPDE isomer is notably more mutagenic in mammalian cells compared to its (-)-trans-anti enantiomer. oup.comacs.org This difference in mutagenicity is not attributed to significant variations in translesion bypass efficiency by polymerases but rather to other factors like the specific location and base preference of adduct formation, the efficiency of DNA repair, and the resulting DNA conformation. nih.gov

Both the (+) and (-) isomers of the trans-anti-BPDE-N2-dG adduct position the bulky pyrene (B120774) moiety in the minor groove of the DNA duplex. However, their orientations are mirror images: the pyrene group of the (+)-adduct points towards the 5'-end of the modified strand, while that of the (-)-adduct is directed towards the 3'-end. nih.gov This difference in conformation is significant. Only the (+)-trans adduct induces a prominent bend or flexible hinge in the DNA duplex. oup.com

When examining the mutagenicity of these stereoisomers at specific sites, such as codon 273 of the p53 gene, the (+)-trans-dG-N2-BPDE adduct was found to be more mutagenic (26.5% mutation frequency) than the (-)-trans enantiomer (17.5% mutation frequency). acs.org For both isomers, the predominant mutation was a G to T transversion. acs.org

| Adduct Stereoisomer | Mutation Frequency (p53 codon 273) | Predominant Mutation | DNA Conformation |

| This compound | 26.5% acs.org | G → T transversion acs.org | Induces a prominent bend in the DNA duplex. oup.com Pyrene moiety points to the 5'-side of the modified guanine. nih.gov |

| (-)-trans-anti-BPDE-N2-dG | 17.5% acs.org | G → T transversion acs.org | Does not cause a significant bend. Pyrene moiety points toward the 3'-side of the nucleotide. nih.govoup.com |

Sequence Context Effects on Mutation Pattern and Specificity

The DNA sequence immediately surrounding a this compound adduct has a dramatic effect on the type of mutation that occurs. oup.comacs.org This demonstrates that the mutagenic outcome is not solely determined by the adduct itself but is heavily influenced by the local DNA environment. acs.org

A striking example of this is the change in mutational specificity of the this compound adduct in different sequence contexts. In a 5'-TGC-3' sequence, this adduct predominantly induces G to T mutations (approximately 97%). acs.org However, when the same adduct is located in a 5'-CGT-3' sequence context, the primary mutation observed is a G to A transition (approximately 82%). acs.org This represents a significant shift in the mutagenic pattern and is one of the most dramatic examples of context-dependent mutagenesis for a bulky adduct. acs.org

The underlying hypothesis for this phenomenon is that a single adduct can adopt multiple conformations, and these different conformations lead to different mutational outcomes. The specific conformation adopted by the adduct is, in turn, controlled by factors such as the local DNA sequence context. acs.org For example, the conformation of the this compound adduct can be base-displaced or intercalative, which can impair base pairing potential and lead to different types of mutations, such as G→T or G→A. aacrjournals.org

The efficiency of nucleotide excision repair (NER), a major pathway for removing bulky DNA adducts, is also influenced by the sequence context. nih.govresearchgate.net Differences in the structural distortions caused by the adduct in various sequences can affect the rate of repair, which in turn can influence the likelihood of a mutation occurring before the adduct is removed. nih.govresearchgate.net

| Sequence Context | Predominant Mutation from this compound |

| 5'-TGC-3' | G → T (~97%) acs.org |

| 5'-CGT-3' | G → A (~82%) acs.org |

Cellular Dna Repair Pathways for + Trans Anti Bpde N2 Dg Adducts

Nucleotide Excision Repair (NER) as the Primary Pathway for Bulky Adducts

NER is a versatile repair system capable of removing a wide variety of DNA lesions that distort the double helix. plos.orgnih.gov It is the principal pathway for the removal of bulky chemical adducts, including those formed by benzo[a]pyrene (B130552) diol epoxide (BPDE). plos.orgnih.govoup.com The formation of (+)-trans-anti-BPDE-N2-dG, the most abundant and persistent BPDE-DNA adduct found in vivo, triggers the NER machinery. nih.govnih.gov

There are two sub-pathways of NER: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). GG-NER surveys the entire genome for damage, while TC-NER is activated when RNA polymerase stalls at a lesion on the transcribed strand of an active gene. mdpi.com For BPDE-induced adducts, both pathways are thought to be active, with TC-NER potentially providing a faster repair route for lesions within actively transcribed genes. mdpi.comacs.org

Mechanisms of Damage Recognition and Excision

The recognition of DNA damage is the rate-limiting step in NER. rsc.org For bulky adducts like this compound, the NER machinery identifies the distortion in the DNA's secondary structure rather than the adduct itself. nih.gov The process involves a thermodynamic "probing" of the DNA duplex, where the machinery is more likely to recognize and bind to sites where the helix is destabilized. nih.gov

Once the lesion is recognized, a multi-protein complex assembles at the site. Dual incisions are made on the damaged strand, one on each side of the adduct, excising a short oligonucleotide containing the lesion. rsc.org In human cells, this excised fragment is typically 24-32 nucleotides long. nih.gov DNA polymerase then fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair process. rsc.org

Role of Specific NER Proteins (e.g., DDB2, XPC, XPF, XPG)

Several key proteins are essential for the successful execution of NER in response to this compound adducts.

DDB2 (Damage-Specific DNA Binding Protein 2): As part of the UV-DDB complex, DDB2 is involved in the initial recognition of certain types of DNA damage, particularly those that cause minor distortions to the DNA helix. mdpi.comnih.gov Its role is particularly important in the GG-NER sub-pathway. mdpi.com Following exposure to BPDE, the expression of the DDB2 gene is upregulated, indicating its involvement in the cellular response to this type of damage. nih.govnih.gov

XPC (Xeroderma Pigmentosum Complementation Group C): The XPC protein complex is a crucial damage sensor in GG-NER. mdpi.comacs.org It recognizes the helical distortion caused by the bulky adduct and initiates the assembly of the NER machinery at the damaged site. nih.govmdpi.com Studies have shown that the expression of the XPC gene is induced by BPDE exposure, highlighting its central role in the repair of these adducts. nih.govnih.gov

XPF (Xeroderma Pigmentosum Complementation Group F) and XPG (Xeroderma Pigmentosum Complementation Group G): XPF and XPG are structure-specific endonucleases that perform the dual incisions on the damaged DNA strand. XPF, in a complex with ERCC1, makes the 5' incision, while XPG makes the 3' incision relative to the lesion. mdpi.com The expression of both XPF and XPG genes is also upregulated in response to BPDE, ensuring an adequate supply of these critical enzymes for the excision step. nih.govnih.gov

Repair Efficiency and Sequence Context Dependence

The efficiency of NER for this compound adducts is not uniform throughout the genome and is significantly influenced by the local DNA sequence context. nih.govacs.org Research has demonstrated that the bases flanking the adducted guanine (B1146940) can impact the conformation of the adduct and the surrounding DNA structure, which in turn affects how well it is recognized and repaired by the NER machinery. nih.gov For instance, adducts in a TGT sequence context are incised more efficiently than those in a CGC context. acs.org This is attributed to greater structural disorder and weakening of base pairing in the TG*T context, making it a better substrate for the NER apparatus. acs.org

Stereochemistry Effects on Repair Rates

The stereochemistry of BPDE-DNA adducts plays a critical role in their recognition and repair by the NER system. nih.govresearchgate.net The this compound adduct, which resides in the minor groove of the DNA, is repaired more slowly than its cis-configured stereoisomers. nih.govresearchgate.net The cis-adducts, which cause a greater distortion by intercalating into the DNA and displacing the modified base, are recognized and excised more efficiently by the NER machinery. nih.govmdpi.com The repair rates can vary by as much as 100-fold between different stereoisomers of BPDE-dG adducts. nih.gov Recent studies have also implicated proteins like HMGB3 in the stereospecific recognition and repair of these adducts, with HMGB3 showing a preference for the trans-isomer. acs.org

Adaptive Cellular Responses to BPDE-Induced DNA Damage

In addition to the direct repair of DNA adducts, cells exhibit an adaptive response to BPDE-induced damage, which involves the upregulation of genes involved in DNA repair. This response aims to enhance the cell's capacity to handle the genotoxic insult. nih.govnih.govoup.com

Upregulation of DNA Repair Genes (e.g., DDB2, XPC, XPF, XPG, POLH)

Exposure of human cells to BPDE leads to a prompt and sustained upregulation of several key NER genes, including DDB2, XPC, XPF, and XPG. nih.govnih.govoup.com This transcriptional activation occurs at both the RNA and protein levels and results in an enhanced removal of BPDE adducts from the DNA. nih.govnih.gov This adaptive response has been observed in various cell types, including primary human bronchial epithelial cells and has even been noted in the buccal cells of smokers. nih.gov

Interestingly, the induction of these repair genes is often dose-dependent and can be observed within a narrow window of BPDE concentrations. nih.govoup.com This upregulation is, in part, mediated by the p53 tumor suppressor protein, which is activated in response to DNA damage. nih.govoup.comresearchgate.net Specifically, the induction of DDB2 and XPC by BPDE has been shown to be p53-dependent. oup.comresearchgate.net

In addition to the core NER genes, the expression of POLH, which encodes DNA polymerase eta (Pol η), is also upregulated. nih.govnih.gov Pol η is a translesion synthesis (TLS) polymerase that can bypass DNA lesions, including BPDE adducts, during replication. nih.govnih.gov While this allows the cell to tolerate the damage and avoid replication fork collapse, the process can be error-prone, potentially leading to mutations. nih.govnih.govnih.gov Therefore, the adaptive response, while protecting against cell death, may come at the cost of an increased mutation frequency. nih.govnih.gov

Interactive Data Table: Upregulation of DNA Repair Genes by BPDE

| Gene | Function in DNA Repair | Fold Induction (approximate) | Reference |

| DDB2 | Damage recognition in GG-NER | >2 | nih.gov |

| XPC | Damage recognition in GG-NER | >2 | nih.gov |

| XPF | 5' endonuclease in NER | >2 | nih.gov |

| XPG | 3' endonuclease in NER | >2 | nih.gov |

| POLH | Translesion synthesis polymerase | >2 | nih.gov |

Impact of Induced Repair Capacity on Adduct Removal

The cellular capacity to repair DNA is not always static and can be influenced by prior exposure to genotoxic agents, a phenomenon known as an adaptive response. This induced repair capacity can significantly impact the removal efficiency of DNA adducts, including the carcinogenic this compound.

Research has demonstrated that pre-exposure of human cells to a low dose of benzo[a]pyrene diol epoxide (BPDE) can induce the transcription of key Nucleotide Excision Repair (NER) genes, such as DDB2, XPC, XPF, and XPG. nih.gov This upregulation of repair factors enhances the cell's ability to remove BPDE adducts from subsequent exposures. nih.gov In one study, cells pre-exposed to a low dose of BPDE showed a notably increased removal of adducts at later time points (32–72 hours) compared to non-pre-exposed cells, which struggled to remove the adducts. nih.gov

The efficiency of adduct removal is also dependent on the concentration of the damaging agent. For instance, in human embryonic kidney cells treated with 1 µM BPDE, most of the adducts were removed over a 24-hour period. tandfonline.comtandfonline.com However, treatment with a higher concentration of 1.5 µM BPDE resulted in very little adduct removal within the same timeframe, suggesting that the repair machinery can become saturated or inhibited at high damage levels. tandfonline.comtandfonline.com

The location of the adduct within the genome also plays a critical role, highlighting the impact of transcription-coupled repair (TCR), a sub-pathway of NER. Studies have consistently shown that BPDE-DNA adducts on the transcribed strand of active genes are repaired more rapidly than those on the non-transcribed strand. tandfonline.comtandfonline.compurdue.edu This preferential repair prioritizes the integrity of genetic information that is actively being used by the cell.

The following table summarizes findings on the differential repair of BPDE adducts in human cells, illustrating the impact of strand bias.

| Time After Exposure | Adduct Removal (Transcribed Strand) | Adduct Removal (Non-Transcribed Strand) |

| 4 hours | ~32% | ~0% |

| 8 hours | ~60% | ~35% |

| 24 hours | ~80% | ~78% |

| Data derived from studies on human cells treated with 1 µM BPDE. tandfonline.com |

Further studies in different human cell lines, such as TK6 cells, have corroborated the proficiency of the NER pathway in removing BPDE adducts. In these cells, approximately 30% of adducts were removed within 8 hours, and about 60% were cleared after 24 hours, demonstrating a consistent and active repair process at non-cytotoxic concentrations. nih.gov

The following table shows the time-course of BPDE-DNA adduct removal in TK6 cells.

| Time After Exposure | Percentage of Adducts Removed |

| 8 hours | ~30% |

| 24 hours | ~60% |

| Data from experiments quantifying stable DNA adducts at the N2-position of guanine. nih.gov |

Conversely, external factors can inhibit this repair capacity. For example, exposure to airborne particulate matter (PM10) has been shown to induce the formation of BPDE-DNA adducts while simultaneously inhibiting the NER pathway, leading to the persistence of these lesions for over 48 hours. mdpi.com

Individual genetic variations, or polymorphisms, in NER genes like ERCC1 and ERCC2, also significantly modulate an individual's inherent and induced repair capacity. nih.govplos.org Studies have found that certain variant genotypes are associated with higher levels of BPDE-DNA adducts, indicating a decreased efficiency in repairing this type of DNA damage. plos.org This underscores that the ability to mount an effective repair response to this compound is subject to a complex interplay of genetic predisposition and environmental exposures.

Biological Implications and Academic Research Applications

Fundamental Insights into DNA Damage and Genotoxicity Mechanisms

The formation of (+)-trans-anti-BPDE-N2-dG is a prime example of how environmental carcinogens can chemically alter genetic material. oup.com This adduct arises from the metabolic activation of benzo[a]pyrene (B130552) (B[a]P), a common environmental pollutant found in sources like tobacco smoke, diesel exhaust, and charred foods. evitachem.comontosight.ai The metabolic process converts B[a]P into the highly reactive benzo[a]pyrene diol epoxide (BPDE). oup.com Specifically, the (+)-anti-BPDE enantiomer reacts with the N2 position of guanine (B1146940) in DNA to form the this compound adduct. ontosight.aiiaea.org This covalent bonding distorts the DNA double helix, creating a bulky lesion that interferes with normal cellular processes like DNA replication and transcription. evitachem.comontosight.ai

The study of this adduct provides a model system for understanding how bulky lesions induce genotoxicity. Research has shown that the presence of this compound can stall high-fidelity DNA polymerases, the enzymes responsible for accurate DNA replication. oup.com This blockage can lead to the recruitment of specialized, more error-prone translesion synthesis (TLS) polymerases to bypass the damage, a process that is a major source of mutations. nih.govpsu.edu The stereochemistry of the adduct, specifically the trans configuration of the bond between BPDE and deoxyguanosine, influences its conformation within the DNA helix and, consequently, its recognition and processing by cellular machinery. iaea.org

Understanding Molecular Mechanisms of Carcinogenesis

The formation of this compound is a critical initiating event in chemical carcinogenesis. scispace.com This adduct is highly mutagenic, and if not repaired, can lead to permanent changes in the DNA sequence. nih.gov The mutagenic potential of this compound is a key factor in its carcinogenicity. scispace.comnih.gov

Role in Activation of Oncogenes and Inactivation of Tumor Suppressor Genes

The mutations induced by this compound are not random. The adduct has been shown to cause specific types of mutations, most notably G-to-T transversions. aopwiki.org These mutations can have profound consequences if they occur within critical genes that regulate cell growth and division.

The inactivation of tumor suppressor genes, such as p53, is a hallmark of many cancers. Studies have demonstrated a strong correlation between the locations of this compound adducts within the p53 gene and the mutational hotspots observed in lung cancers of smokers. nih.gov The formation of this adduct at specific sites within the p53 gene can lead to loss-of-function mutations, crippling the cell's ability to respond to DNA damage and undergo programmed cell death (apoptosis).

Conversely, mutations induced by this adduct can lead to the activation of oncogenes. For instance, error-prone bypass of the this compound adduct can result in mutations in the K-ras proto-oncogene, converting it into an active oncogene that promotes uncontrolled cell proliferation. acs.org The link between this specific DNA adduct and mutations in key cancer-related genes provides a direct molecular mechanism for how environmental exposure to B[a]P can lead to the development of cancer. nih.govacs.org

Applications in Studying DNA Repair Pathways and DNA Polymerase Function

The this compound adduct serves as a valuable tool for investigating the intricate processes of DNA repair and the diverse functions of DNA polymerases. The cell possesses multiple DNA repair pathways to counteract the deleterious effects of DNA damage. Nucleotide excision repair (NER) is the primary pathway responsible for removing bulky adducts like this compound. psu.eduresearchgate.net By introducing this specific adduct into DNA substrates, researchers can study the efficiency and mechanisms of the NER pathway in various cellular contexts. oup.com

Furthermore, the adduct is instrumental in elucidating the roles of different DNA polymerases in translesion synthesis (TLS). While high-fidelity polymerases are blocked by the adduct, specialized TLS polymerases can replicate past the lesion. oup.compnas.org

Key Research Findings on DNA Polymerase Activity with this compound:

| DNA Polymerase | Role in Bypassing this compound | Outcome |

| DNA polymerase κ (Pol κ) | Can bypass the adduct in a largely error-free manner by correctly inserting a cytosine opposite the lesion. oup.commdpi.comuky.edu | Error-free bypass, preventing mutations. |

| DNA polymerase η (Pol η) | Predominantly inserts an adenine (B156593) opposite the adduct, leading to G→T transversions. nih.govaopwiki.org It is also involved in the mutagenic bypass of the adduct. plos.org | Error-prone bypass, leading to mutations. |

| DNA polymerase ζ (Pol ζ) | Plays a role as an extender polymerase after an incorrect nucleotide has been inserted opposite the lesion. mdpi.com It is required for G→T transversion mutations. nih.gov | Facilitates mutagenic events. |

| Rev1 | Works in conjunction with Pol ζ and Pol η in the mutagenic bypass of the adduct, particularly in causing G→T transversions. nih.govmdpi.com | Contributes to mutagenesis. |

These studies, utilizing this compound, have revealed a complex interplay between different DNA polymerases in both error-free and error-prone bypass of bulky DNA lesions, providing fundamental knowledge on how cells tolerate DNA damage. uky.edunih.gov

Utility as a Biomarker for Environmental Exposure Assessment

The detection of this compound in human tissues and biological fluids serves as a specific and reliable biomarker of exposure to benzo[a]pyrene. ontosight.ai Since this adduct is a direct consequence of the metabolic activation of B[a]P and its subsequent reaction with DNA, its presence provides a clear indication of a biologically effective dose of this carcinogen.

Advanced analytical techniques, such as mass spectrometry and immunoassays, have been developed for the sensitive and specific quantification of this compound in various biological samples, including lung tissue, white blood cells, and even urine (by measuring its hydrolysis product). ontosight.ainih.govamegroups.org The levels of this adduct in human samples have been shown to correlate with exposure to B[a]P from sources like tobacco smoke and environmental pollution. nih.govamegroups.org For example, significantly higher levels of BPDE-N2-dG have been detected in the lung tissue of smokers compared to non-smokers. nih.gov

The use of this compound as a biomarker is crucial for:

Epidemiological studies: Linking environmental exposures to cancer risk in human populations.

Risk assessment: Evaluating the potential health risks associated with exposure to PAHs.

Monitoring interventions: Assessing the effectiveness of strategies aimed at reducing exposure to environmental carcinogens.

Contribution to Development of Cancer Prevention Strategies based on Mechanistic Understanding

A thorough understanding of the formation and biological consequences of this compound is fundamental to developing effective cancer prevention strategies. By elucidating the molecular mechanisms of B[a]P-induced carcinogenesis, research on this adduct informs several avenues for prevention:

Chemoprevention: Identifying agents that can inhibit the metabolic activation of B[a]P to BPDE, thereby preventing the formation of the this compound adduct.

Enhanced DNA Repair: Developing strategies to boost the efficiency of the nucleotide excision repair pathway, enabling cells to more effectively remove these adducts before they can cause mutations.

Targeting Translesion Synthesis: Investigating the possibility of selectively inhibiting the error-prone TLS polymerases that are responsible for the mutagenic bypass of the adduct. plos.org For instance, studies have suggested that targeting REV1 could be a potential chemoprevention strategy for carcinogen-induced lung cancer. nih.gov

By providing a detailed molecular picture of how an environmental carcinogen damages DNA and initiates cancer, the study of this compound lays the scientific groundwork for targeted interventions aimed at mitigating the carcinogenic effects of B[a]P and other polycyclic aromatic hydrocarbons.

Q & A

Q. How does the (+)-trans-anti-BPDE-N2-dG adduct form, and what is its biological significance in mutagenesis?

The this compound adduct arises from the covalent binding of the C10 position of (+)-anti-BPDE (a metabolite of benzo[a]pyrene) to the N2 position of deoxyguanosine in DNA. This lesion is a major mutagenic product of environmental carcinogens like polycyclic aromatic hydrocarbons (PAHs). Its biological significance lies in its ability to block replication and induce G→T transversion mutations, a hallmark of PAH-associated carcinogenesis. Experimental studies in yeast models demonstrate that this adduct disrupts DNA replication fidelity, requiring translesion synthesis (TLS) polymerases like Polη, Polζ, and Rev1 for bypass .

Q. What experimental models are commonly used to study this compound adducts?

Yeast (Saccharomyces cerevisiae) is a primary model due to its genetic tractability for studying TLS mechanisms. Researchers construct plasmids with site-specific this compound adducts and introduce them into yeast strains deficient in specific polymerases (e.g., rad30Δ for Polη, rev3Δ for Polζ). These systems allow precise analysis of mutation spectra and polymerase contributions . Mammalian cell lines and in vitro assays with purified human polymerases (e.g., Polη, Polκ) are also used to validate findings .

Q. How are this compound adducts detected and quantified in DNA?

Detection involves:

- Site-specific adduct construction : Modified oligonucleotides are ligated into plasmid vectors (e.g., pELUf1) using scaffold-assisted methods, confirmed via agarose gel electrophoresis .